molecular formula C7H12O3 B147295 Ethyl levulinate CAS No. 539-88-8

Ethyl levulinate

Cat. No.: B147295
CAS No.: 539-88-8
M. Wt: 144.17 g/mol
InChI Key: GMEONFUTDYJSNV-UHFFFAOYSA-N
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Description

Ethyl levulinate is an organic compound with the molecular formula C7H12O3. It is an ester derived from levulinic acid, a keto acid.

Mechanism of Action

Target of Action

Ethyl levulinate (EL) is a versatile chemical feedstock with numerous potential industrial applications . It is primarily targeted for use as a diesel miscible biofuel and can be used directly in regular diesel car engines up to 5 wt% . It is also used as a precursor to various chemicals . More recently, this compound has been used to produce medicines such as calcium levulinate, which is used for both mineral supplements and tuberculosis pretreatments . EL is also being considered as a possible substitute for valencene in the production of fragrances and fruity, sweet, and floral flavors .

Mode of Action

This compound is an ester derived from the keto acid levulinic acid . It can also be obtained by reaction between ethanol and furfuryl alcohol . These two synthesis options make this compound a viable biofuel option, since both precursors can be obtained from biomass: levulinic acid from 6-carbon polymerized sugars such as cellulose, and furfural from 5-carbon polymerized sugars such as xylan and arabinan .

Biochemical Pathways

The production of this compound involves the esterification of levulinic acid in the presence of ethanol . This process can be carried out on a variety of biomass-derived substrates including furfuryl alcohol, chloromethyl furfural, monosaccharides, polysaccharides, and lignocellulosic biomass . The alcoholysis of biomass over catalysts with Brønsted and Lewis acid sites provides an efficient and sustainable scheme to produce versatile biobased chemicals under mild conditions .

Pharmacokinetics

As a solvent, this compound exhibits low toxicity, high biodegradability, and excellent solvency for a wide range of substances

Result of Action

The primary result of this compound’s action is its ability to serve as a biofuel additive. Research has found that using this compound as a fuel additive can significantly reduce pollutants and environmental effects . In addition, it has potential uses in the production of medicines and fragrances .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the production of this compound from biomass is more efficient under certain conditions, such as the presence of specific catalysts . Furthermore, the use of this compound as a biofuel additive is influenced by the composition of the diesel fuel it is added to . As a solvent, this compound’s effectiveness can be influenced by the properties of the substances it is dissolving .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl levulinate can be synthesized through the esterification of levulinic acid with ethanol. This reaction typically requires an acid catalyst, such as methanesulfonic acid or sulfuric acid, and is carried out under reflux conditions . The reaction can also be optimized using response surface methodology to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound often involves the use of biomass-derived levulinic acid. For instance, levulinic acid can be obtained from lignocellulosic biomass such as sugarcane bagasse. The esterification process can be intensified using microwave-xenon irradiation and deep eutectic solvents to enhance yield and reduce energy consumption .

Comparison with Similar Compounds

Ethyl levulinate can be compared with other similar compounds, such as:

This compound stands out due to its versatility, environmental friendliness, and potential for sustainable production from biomass.

Properties

IUPAC Name

ethyl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEONFUTDYJSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047058
Record name Ethyl levulinate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, colourless to pale yellow liquid with apple odour
Record name Ethyl levulinate
Source Human Metabolome Database (HMDB)
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Record name Ethyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

93.00 to 94.00 °C. @ 18.00 mm Hg
Record name Ethyl levulinate
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Solubility

soluble in water and alcohol, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Ethyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.009-1.014
Record name Ethyl levulinate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

539-88-8
Record name Ethyl levulinate
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Record name Ethyl levulinate
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Record name ETHYL LEVULINATE
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Record name Pentanoic acid, 4-oxo-, ethyl ester
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Record name Ethyl levulinate
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Record name Ethyl 4-oxovalerate
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Record name ETHYL LEVULINATE
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Record name Ethyl levulinate
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Melting Point

< 25 °C
Record name Ethyl levulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040433
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Synthesis routes and methods I

Procedure details

26.4 grams of the main hydrolysate solution as described in the example 1 are slowly added into 53 grams (about 2 times of the amount of the hydrolysate solution) of the mixture of ethanol and n-octanol, thereby forming tiny precipitates. The precipitates are filtrated by filtration, thereby obtaining oligosaccharide precipitates and a pale yellow and clear filtrate containing the sulfuric acid and the precipitant of ethanol and n-octanol. The precipitates are washed with 10 ml of the precipitant of ethanol and n-octanol for twice, and then washed with benzene. The precipitant absorbed by the precipitates is extracted into the benzene, then the benzene and the precipitant are separated by distillation, and the two are recycled to reuse. The filtrate containing the sulfuric acid, the ethanol and the n-octanol is put in a flask which is ligated with a condense pipe. The flask is heated to 170□ quickly. During the heating, some condensate, which is ethanol, and some non-condensable gas, which is ethylene, occur and are collect. At the same time, the sugars remaining in the filtrate further hydrolyze into levulinic acid, which is reacted with the ethanol under the catalyzation by sulfuric acid and produce ethyl levulinate. The ethyl levulinate and the n-octanol, which are not steamed out, are extracted by benzene, what is left is the sulfuric acid, which can be recycled for reuse. In the example, the method to recover the acid is reaction distillation (RD) which produces bio-ethylene and biodiesel ethyl levulinate. Analysis shows that the recovery rate of reducing sugars is 85.3% of the theory recovery rate, the acid recovery rate is 83.2%. Obviously, the ethanol, added the water-immiscible n-octanol, can improve the recovery rate of sugars and the recovery rate of acids.
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Synthesis routes and methods II

Procedure details

100 g (0.86 mol) of 4-oxopentanoic acid, 150 g of ethanol and 1 ml of sulfuric acid in 200 ml of benzene were refluxed until water separation in the Dean-Stark trap ceased. The cooled reaction mixture was washed with water, sodium carbonate solution and again with water and then dried under reflux with the Dean-Stark trap. When removal of the water phase was complete, the solvent was removed by distillation and the residue was distilled under reduced pressure. Boiling point 85-87° C./16 mm Hg, yield 105.5 g (85%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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